molecular formula C9H9NO2S B14176934 2,6-Diacetyl-4-mercaptopyridine CAS No. 927181-64-4

2,6-Diacetyl-4-mercaptopyridine

Cat. No.: B14176934
CAS No.: 927181-64-4
M. Wt: 195.24 g/mol
InChI Key: BLLMMENWPUMDJC-UHFFFAOYSA-N
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Description

2,6-Diacetyl-4-mercaptopyridine is an organosulfur compound derived from pyridine It is characterized by the presence of acetyl groups at the 2 and 6 positions and a mercapto group at the 4 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetyl-4-mercaptopyridine typically involves the acetylation of 4-mercaptopyridine. One common method is the reaction of 4-mercaptopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diacetyl-4-mercaptopyridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The acetyl groups can be reduced to form the corresponding alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,6-Diacetyl-4-mercaptopyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-Diacetyl-4-mercaptopyridine involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the acetyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Mercaptopyridine: Similar in structure but lacks the acetyl groups.

    4-Mercaptopyridine: Similar in structure but lacks the acetyl groups at the 2 and 6 positions.

    2,6-Dimercaptopyridine: Contains mercapto groups at the 2 and 6 positions instead of acetyl groups.

Uniqueness: 2,6-Diacetyl-4-mercaptopyridine is unique due to the presence of both acetyl and mercapto groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

927181-64-4

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone

InChI

InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13)

InChI Key

BLLMMENWPUMDJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=S)C=C(N1)C(=O)C

Origin of Product

United States

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